molecular formula C3HBr3N2 B016341 3,4,5-Tribromopyrazole CAS No. 17635-44-8

3,4,5-Tribromopyrazole

Cat. No. B016341
CAS RN: 17635-44-8
M. Wt: 304.77 g/mol
InChI Key: TXQKCKQJBGFUBF-UHFFFAOYSA-N
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Patent
US04091106

Procedure details

To 3,4,5-tribromopyrazole (4.5 g, 0.15 mole) in 3N aqueous sodium hydroxide (6 g, 0.15 mole) is added at room temperature with stirring dimethyl sulfate (19 g, 0.15 mole). After 10 minutes a solid separates out. An additional gram of dimethyl sulfate is added and the mixture is stirred for 3 days, filtered and the precipitate water washed and air dried to yield 33 g (73%), mp 85° C. to 86° C. Crystallization from cyclohexane yields desired solid product whose melting point ranges from about 90° C. to 91° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]([Br:7])=[C:5]([Br:8])[NH:4][N:3]=1.[OH-].[Na+].S(OC)(O[CH3:15])(=O)=O>>[Br:1][C:2]1[C:6]([Br:7])=[C:5]([Br:8])[N:4]([CH3:15])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=NNC(=C1Br)Br
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate water washed
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
to yield 33 g (73%), mp 85° C. to 86° C
CUSTOM
Type
CUSTOM
Details
Crystallization from cyclohexane
CUSTOM
Type
CUSTOM
Details
yields desired solid product whose
CUSTOM
Type
CUSTOM
Details
ranges from about 90° C. to 91° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=NN(C(=C1Br)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.